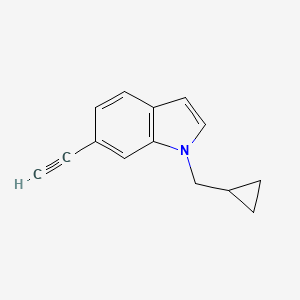
(S)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphoric acid derivative. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions. Its unique structure, featuring two pyridine rings and a binaphthyl backbone, makes it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of two naphthalene units. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Introduction of Pyridine Rings: The pyridine rings are introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl-pyridine intermediate. This is typically done using a phosphorus oxychloride (POCl3) reagent under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaH, KOtBu, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its ability to coordinate with metal ions and form chiral complexes. These complexes can then participate in various catalytic cycles, inducing chirality in the products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium.
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: The enantiomer of the compound, used in similar applications but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.
1,1’-Bi-2-naphthol (BINOL): A related compound with a similar binaphthyl backbone but different functional groups.
Uniqueness
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its combination of pyridine rings and a binaphthyl backbone, which provides both rigidity and flexibility in coordination chemistry. This makes it a highly effective ligand for inducing chirality in a wide range of chemical reactions.
Properties
Molecular Formula |
C30H19N2O4P |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C30H19N2O4P/c33-37(34)35-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)36-37)26-14-6-8-16-32-26/h1-18H,(H,33,34) |
InChI Key |
NCJQOWIQNCBNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)
![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)
![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)




